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molecular formula C8H8N2O6 B8717179 2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B8717179
M. Wt: 228.16 g/mol
InChI Key: XUHHQQPFQLOWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252082B1

Procedure details

31.2 g (0.17 mol) of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-acetic acid are suspended in 255 ml of acetic acid, 24 ml of a 68% aqueous nitric acid solution are added at room temperature and the mixture is heated to 80° C. on an oil bath. The reaction medium is cooled, the solvent is evaporated off and the residue is taken up in twice 100 ml of water. The mixture is evaporated to dryness and the residue is taken up with twice 100 ml of toluene. The product is recrystallized from isopropanol and dried in an oven. 27.2 g of product are obtained in the form of yellow crystals.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4](=[O:13])[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4](=[O:13])[C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
OC1=CC(N(C(=C1)C)CC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
255 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(N(C(=C1)C)CC(=O)O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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